
N-(3-Nitrophenyl)-8-quinolinesulfonamide
Vue d'ensemble
Description
“N-(3-Nitrophenyl)-8-quinolinesulfonamide” is a compound that contains a nitrophenyl group, a quinoline group, and a sulfonamide group. The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is a strong electron-withdrawing group . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow due to the oxidation of the compound to various products . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Molecular Structure Analysis
The molecular structure of “N-(3-Nitrophenyl)-8-quinolinesulfonamide” would be characterized by the presence of the nitrophenyl, quinoline, and sulfonamide groups. The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which would have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which makes the phenyl ring less reactive towards electrophilic aromatic substitution reactions . The quinoline group can participate in various reactions characteristic of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Nitrophenyl)-8-quinolinesulfonamide” would be influenced by the presence of the nitrophenyl, quinoline, and sulfonamide groups. For example, the presence of the nitro group could increase the polarity of the compound .Applications De Recherche Scientifique
- Researchers have developed a method to synthesize 3-hydroxyquinoline N-oxides from ketones containing a 2-nitrophenyl group at the α-position relative to the carbonyl group. This synthesis involves a SNAr reaction or a Sonogashira coupling , followed by treatment with sodium tert-butoxide in dimethyl sulfoxide. The resulting quinoline N-oxides have been successfully applied in the total synthesis of aurachins A and B .
- Microwave irradiation of quinoline N-oxide and p-methoxybenzene diazonium tetrafluoroborate in acetonitrile produces C2-aminated quinolines . This reaction represents a novel approach to modifying quinoline structures .
- The two-step process involving ketones with a nosyl amide moiety leads to the synthesis of tryptamines . Although the yield of the first step was initially low, further optimization could make this process useful for indole alkaloid synthesis .
- Researchers have used various dibromoalkanes to cross-link 8-hydroxyquinoline with coumarin rings. These reactions occur in the presence of an aprotic solvent (N,N-dimethylformamide). The resulting compounds were evaluated for their activity against BuChE and AChE using Ellman’s method .
Synthesis of Quinoline N-Oxides and Aurachins A/B
Alkenylation Reactions and C2-Aminated Quinolines
Indole Alkaloid Synthesis
Cross-Linking with Dibromoalkanes
Orientations Futures
Mécanisme D'action
Target of Action
N-(3-nitrophenyl)quinoline-8-sulfonamide, also known as BV48SU6BUF, primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in the nervous system. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of these enzymes can raise the level of MAO and acetylcholine in the presynaptic cleft and improve signaling . This interaction results in changes in the neural signaling pathways, which can have therapeutic effects in conditions like Alzheimer’s disease .
Biochemical Pathways
The compound affects the biochemical pathways associated with the breakdown of neurotransmitters. By inhibiting ChE and MAO, the compound prevents the degradation of acetylcholine and monoamine neurotransmitters, respectively . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neural signaling .
Pharmacokinetics
Similar compounds have been shown to have acceptable pharmacokinetic properties
Result of Action
The result of the compound’s action is an improvement in neural signaling due to increased levels of acetylcholine and monoamine neurotransmitters . This can have therapeutic effects in conditions like Alzheimer’s disease, which is characterized by impaired cognitive abilities such as learning, memory, perception, and problem-solving .
Propriétés
IUPAC Name |
N-(3-nitrophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)13-7-2-6-12(10-13)17-23(21,22)14-8-1-4-11-5-3-9-16-15(11)14/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTSYSYEGYKYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166513 | |
| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Nitrophenyl)-8-quinolinesulfonamide | |
CAS RN |
158729-25-0 | |
| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Nitrophenyl)-8-quinolinesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV48SU6BUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




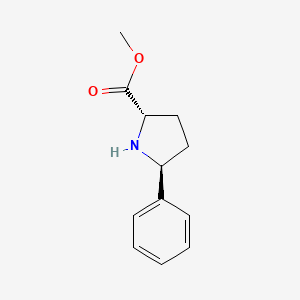

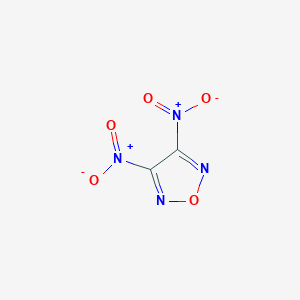

![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)
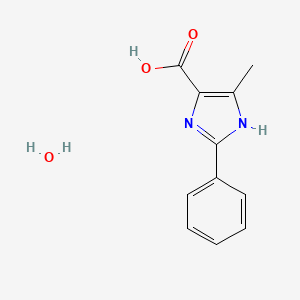



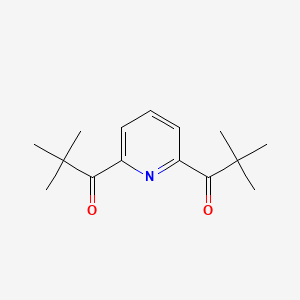
![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
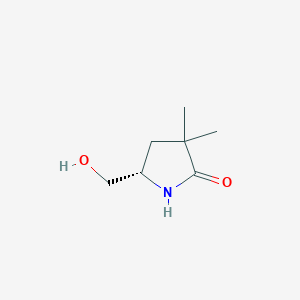
![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)